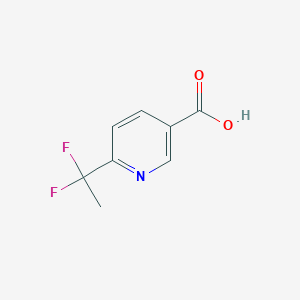

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related pyridine carboxylic acids and their reactivity, which can provide insights into the behavior of similar compounds. Pyridine carboxylic acids are known for their coordination properties with metals and their ability to form various coordination polymers and supramolecular structures .

Synthesis Analysis

The synthesis of pyridine carboxylic acid derivatives typically involves reactions with metal salts. For instance, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers or metallomacrocycles depending on the presence of additional pyridine in the reaction mixture . Although the synthesis of 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid is not explicitly described, similar methods could potentially be applied, with adjustments for the presence of the difluoroethyl group.

Molecular Structure Analysis

The molecular structure of pyridine carboxylic acids can significantly influence their reactivity and the types of structures they form. For example, the supramolecular structure of pyridine-2,6-dicarboxylic acid is stabilized through hydrogen bonding in the solid state . The presence of substituents, such as the difluoroethyl group in 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid, would likely affect the molecule's symmetry and hydrogen bonding capabilities.

Chemical Reactions Analysis

Pyridine carboxylic acids can exhibit diverse reactivity patterns. They can coordinate with metal centers in various modes, including bidentate O,O or N,O coordination and tridentate O,N,O coordination, as seen in reactions with the dirhenium(II) complex . The specific reactivity of 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid would depend on its ability to coordinate with metals, which could be influenced by the electron-withdrawing difluoroethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine carboxylic acids are closely related to their molecular structure. The strong hydrogen bonding observed in pyridine-2,6-dicarboxylic acid contributes to its solid-state stability . The difluoroethyl group in 6-(1,1-Difluoroethyl)pyridine-3-carboxylic acid would likely affect properties such as solubility, boiling point, and reactivity due to its electronegativity and steric effects. However, without specific studies on this compound, these properties are speculative.

Scientific Research Applications

Synthesis and Structural Analysis

- Research has demonstrated the synthesis and structural characterization of metal-organic frameworks (MOFs) using pyridine dicarboxylic acids. These frameworks exhibit interesting luminescent properties and thermal stability. For instance, polymers synthesized from pyridine-2,6-dicarboxylic acid with Pr(III) and Eu(III) showed distinct luminescent properties and thermal decompositions, indicating their potential for applications in materials science (Yang et al., 2012).

Coordination Polymers and Network Structures

- Pyridine tricarboxylic acid has been used to form different coordination polymers with Zn(II) salts, showcasing the versatility of pyridine carboxylic acids in forming complex structures with metal ions. These coordination polymers differ based on the presence or absence of pyridine, leading to structures like zigzag coordination polymers and discrete carboxylate-bridged metallomacrocycles (Ghosh et al., 2004).

Luminescence and Magnetic Properties

- The luminescent properties of MOFs derived from pyridine-2,6-dicarboxylic acid have been extensively studied. For example, a study on lanthanide coordination polymers formed with pyridine-2,6-dicarboxylic acid revealed their potential for use in luminescent materials (Gao et al., 2006).

Water Cluster Formation

- The ability of pyridine carboxylic acids to form complex structures with water clusters has been observed, highlighting their potential in creating novel MOFs with unique water-binding properties. This includes the formation of metal-organic frameworks with bound acyclic water tetramers, providing insights into water cluster chemistry and MOF hydration states (Ghosh et al., 2004).

Reactivity and Functionalization

- Studies on the reactivity and functionalization of pyridine and quinoline derivatives have led to the development of various carboxylic acids, showcasing the chemical versatility and potential applications of these compounds in organic synthesis and materials chemistry (Schlosser et al., 2003).

Safety and Hazards

properties

IUPAC Name |

6-(1,1-difluoroethyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-8(9,10)6-3-2-5(4-11-6)7(12)13/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUXSHOLOAZGOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)C(=O)O)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211515-90-0 |

Source

|

| Record name | 6-(1,1-difluoroethyl)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2525777.png)

![1-(2,6-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2525778.png)

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)

![7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)

![N-([2,3'-bipyridin]-4-ylmethyl)picolinamide](/img/structure/B2525784.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2525788.png)

![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)

![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)

![2-(2-chlorophenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2525792.png)